Superior Ligand for Sterically Hindered Suzuki-Miyaura Biaryl Coupling
The Pd(OAc)₂ / Tris(2-methoxyphenyl)phosphine catalytic system demonstrates high efficacy in the Suzuki coupling of aryl bromides with arylboronic acids, specifically enabling the synthesis of sterically hindered biaryls in very good yields [1]. This represents a class-level inference for challenging substrates where simpler ligands like triphenylphosphine (TPP) typically show diminished reactivity. The ortho-methoxy substitution is crucial for this enhanced performance, providing the necessary steric and electronic environment.
| Evidence Dimension | Efficacy in synthesis of sterically hindered biaryls |
|---|---|
| Target Compound Data | Yields in 'very good' range for sterically hindered biaryls |
| Comparator Or Baseline | General class of unsubstituted triarylphosphines (e.g., TPP) which typically exhibit lower yields for hindered substrates |
| Quantified Difference | Not numerically quantified in the primary reference; reported as qualitative improvement ('works very well'). |
| Conditions | Suzuki-Miyaura cross-coupling of aryl bromides with arylboronic acids using Pd(OAc)₂ as palladium source. |
Why This Matters
This evidence directly supports procurement for research involving the synthesis of sterically demanding molecules, where generic phosphine ligands would fail to provide adequate yields, thereby impacting project timelines and material costs.
- [1] Kang, P. S.; Ko, S. B.; Ko, J. M.; Park, J. H. Tris(2-methoxyphenyl)phosphine as a Highly Active Ligand for the Synthesis of Biaryls by Suzuki Coupling Reaction. Bull. Korean Chem. Soc. 2009, 30, 11, 2697-2700. DOI: 10.5012/bkcs.2009.30.11.2697. View Source
